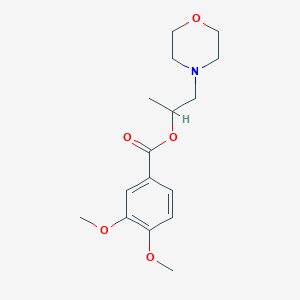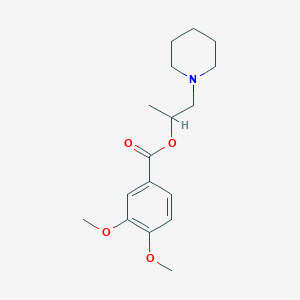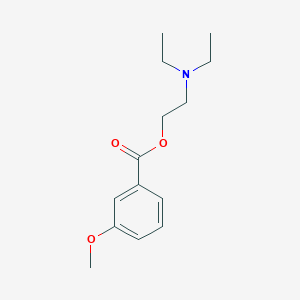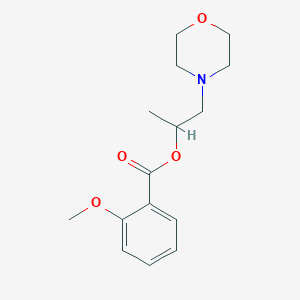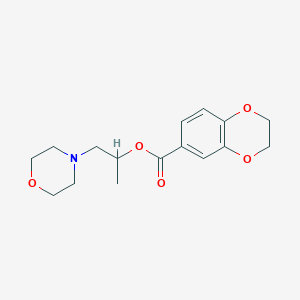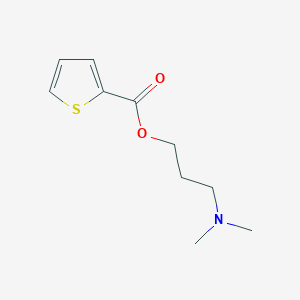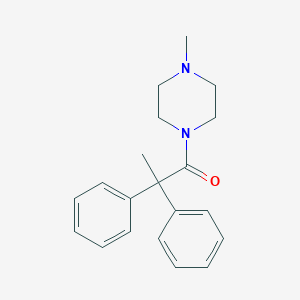
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine, also known as DPP-4 inhibitor, is a type of medication used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down incretin hormones that stimulate insulin secretion. This results in increased insulin secretion and lower blood sugar levels. In addition to its medical use, DPP-4 inhibitors have also been studied for their potential applications in scientific research.
Wirkmechanismus
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors work by inhibiting the enzyme this compound, which is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and lower blood sugar levels. By inhibiting this compound, this compound inhibitors increase the levels of these hormones, resulting in increased insulin secretion and lower blood sugar levels.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have a number of biochemical and physiological effects. In addition to their effects on insulin secretion and blood sugar levels, they have also been shown to improve beta cell function, reduce inflammation, and improve endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors in lab experiments is their specificity for this compound. This allows researchers to selectively inhibit this compound without affecting other enzymes or pathways. However, one limitation is that this compound inhibitors may have off-target effects that could complicate interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors. One area of interest is in the development of more selective and potent inhibitors. Another area of research is in the study of the long-term effects of this compound inhibitors on beta cell function and glucose metabolism. Additionally, this compound inhibitors may have potential applications in the treatment of other diseases such as cardiovascular disease and Alzheimer's disease.
Synthesemethoden
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of a piperazine compound with a substituted phenylpropanoic acid. The resulting compound is then purified and tested for its this compound inhibitory activity.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors have been studied for their potential applications in a variety of scientific research areas. One area of interest is in the study of incretin hormones and their role in glucose homeostasis. This compound inhibitors can be used to study the effects of these hormones on insulin secretion and glucose metabolism.
Another area of research is in the study of the mechanisms underlying type 2 diabetes. This compound inhibitors can be used to investigate the role of this compound in the development of insulin resistance and beta cell dysfunction.
Eigenschaften
Molekularformel |
C20H24N2O |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
1-(4-methylpiperazin-1-yl)-2,2-diphenylpropan-1-one |
InChI |
InChI=1S/C20H24N2O/c1-20(17-9-5-3-6-10-17,18-11-7-4-8-12-18)19(23)22-15-13-21(2)14-16-22/h3-12H,13-16H2,1-2H3 |
InChI-Schlüssel |
CVARLGHKNPUMND-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


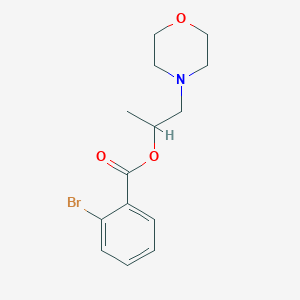
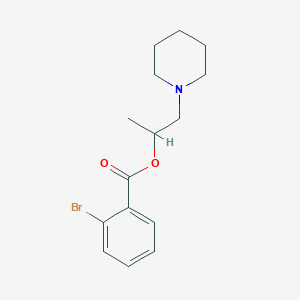
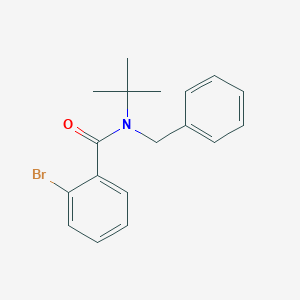
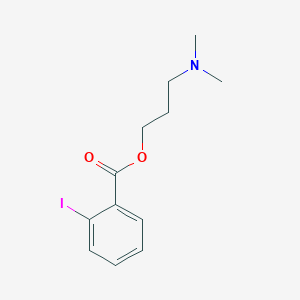
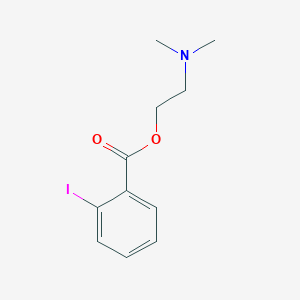
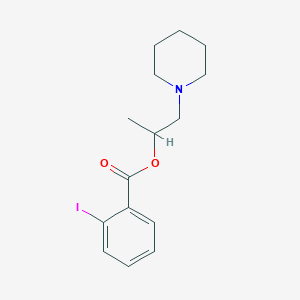
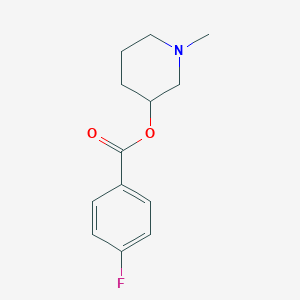
![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)
